Esmirtazapine, known by the standardized identifier SCH 900265, was under development by Organon to treat insomnia and vasomotor symptoms associated with menopause. Esmirtazapine is the (S)-(+)-enantiomer of mirtazapine and possesses similar overall pharmacology. This includes inverse agonist activity of H1 and 5-HT2 receptors and antagonism of α2-adrenergic receptors. Merck has terminated its internal clinical development program for esmirtazapine as of March 2010. A piperazinoazepine tetracyclic compound that enhances the release of NOREPINEPHRINE and SEROTONIN through blockage of presynaptic ALPHA-2 ADRENERGIC RECEPTORS. It also blocks both 5-HT2 and 5-HT3 serotonin receptors and is a potent HISTAMINE H1 RECEPTOR antagonist. It is used for the treatment of depression, and may also be useful for the treatment of anxiety disorders.
Related Compounds
R-Mirtazapine
Compound Description: R-Mirtazapine is the R(-) enantiomer of the antidepressant medication mirtazapine. Compared to S-mirtazapine (esmirtazapine), R-mirtazapine exhibits a more potent antagonistic effect on α2-adrenergic receptors, suggesting distinct pharmacological profiles for these enantiomers [, ].
Relevance: As the other enantiomer of the racemic mirtazapine, R-mirtazapine provides insights into the specific enantiomeric contributions to the overall pharmacological activity of the parent compound. Understanding the differences between R-mirtazapine and esmirtazapine (S-mirtazapine) can aid in optimizing therapeutic efficacy and minimizing potential side effects [, ].
8-Hydroxymirtazapine
Compound Description: 8-Hydroxymirtazapine is a major active metabolite of mirtazapine, formed through hepatic metabolism involving cytochrome P450 enzymes, particularly CYP2D6. Similar to mirtazapine, 8-hydroxymirtazapine demonstrates activity at various serotonin and adrenergic receptors, contributing to the overall therapeutic effects of mirtazapine [, ].
Relevance: The formation and activity of 8-hydroxymirtazapine are relevant to understanding the pharmacokinetic profile of both mirtazapine and esmirtazapine. As a significant metabolite, 8-hydroxymirtazapine's concentration and potential contribution to therapeutic or side effects should be considered in the context of Esmirtazapine's use [, ].
N-Desmethylmirtazapine
Compound Description: N-Desmethylmirtazapine is another key active metabolite of mirtazapine. It displays pharmacological activities resembling those of mirtazapine, although with potentially differing potencies at various receptors []. The formation and elimination of N-desmethylmirtazapine contribute to the overall pharmacokinetic profile of mirtazapine.
Relevance: Understanding the formation and activity of N-desmethylmirtazapine is crucial in comprehending the pharmacokinetic and pharmacodynamic properties of both mirtazapine and esmirtazapine. Its presence and potential influence on therapeutic outcomes and side effects need consideration when evaluating the clinical use of Esmirtazapine [].
Trazodone
Compound Description: Trazodone is an antidepressant medication with sedative properties. It acts as a serotonin antagonist and reuptake inhibitor (SARI), exhibiting a distinct pharmacological profile compared to mirtazapine []. Trazodone is commonly prescribed as a hypnotic agent for insomnia.
Eszopiclone
Compound Description: Eszopiclone is a nonbenzodiazepine hypnotic medication prescribed for the treatment of insomnia. It acts as a selective agonist at the benzodiazepine receptor, specifically targeting the α1 subtype. This mechanism enhances GABAergic neurotransmission, promoting sedation and sleep [].
Relevance: Eszopiclone, as a commonly used hypnotic, serves as a benchmark for comparing the efficacy and safety of novel insomnia treatments, including esmirtazapine. Evaluating the treatment effects, side effect profiles, and potential for dependence or tolerance between esmirtazapine and established hypnotics like eszopiclone is essential for making informed clinical decisions [].
Suvorexant
Compound Description: Suvorexant is a hypnotic medication belonging to the orexin receptor antagonist class. It blocks the binding of orexin neuropeptides to their receptors, which play a crucial role in regulating the sleep-wake cycle. By inhibiting orexin signaling, suvorexant promotes sleep onset and maintenance [].
Relevance: Suvorexant, as a relatively new hypnotic with a unique mechanism of action, provides another point of comparison for esmirtazapine in the context of insomnia treatment. Assessing the efficacy, safety, and potential advantages or disadvantages of esmirtazapine compared to other hypnotics like suvorexant helps in determining its place in the therapeutic landscape for sleep disorders [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
A piperazinoazepine tetracyclic compound that enhances the release of NOREPINEPHRINE and SEROTONIN through blockage of presynaptic ALPHA-2 ADRENERGIC RECEPTORS. It also blocks both 5-HT2 and 5-HT3 serotonin receptors and is a potent HISTAMINE H1 RECEPTOR antagonist. It is used for the treatment of depression, and may also be useful for the treatment of anxiety disorders.
Thiol derivative. Contains 2 blocked sulfhydryl groups which can be converted to increase mucolytic and free radical scavenging activity. Orally active. Expectorant and antioxidant. Active in vitro and in vivo. Erdosteine is a mucolytic agent and an antioxidant. It inhibits LPS-induced IκB kinase (IKK) activity, NF-κB-mediated transcription, and production of IL-6 and IL-1β in RAW 264.7 cells. Erdosteine (7.5 mg/kg) prevents depletion of renal catalase and glutathione peroxidase (GPX) and increases in renal malondialdehyde (MDA) and nitric oxide (NO) levels in a rat model of nephrotoxicity induced by cisplatin. It reduces spinal cord lipid peroxidation and destruction of spinal motor neurons in a rabbit model of spinal cord ischemia and reperfusion injury induced by thoracoabdominal aortic clamping. Erdosteine (150 mg/kg) reduces lung weight, MDA and protein carbonyl levels, and macrophage and neutrophil accumulation in a mouse model of acute lung injury induced by oleic acid. Formulations containing erdosteine have been used in the treatment of chronic obstructive pulmonary disease (COPD). Erdosteine is a homocysteine-derived thiol derivative with mucolytic and free radical scavenging properties. Erdosteine and its metabolites modulate mucus production and viscosity, by which facilitating mucociliary transport and improving expectoration. This agent also suppresses the chemical-induced cough reflex as well as protects lung tissues from damages caused by cigarette smoking mediated through free radicals scavenging. Erdosteine is a drug that causes a breakdown of mucus, also known as a mucolytic agent. It is a thiol derivative produced for the clinical management of chronic obstructive bronchitis, in addition to infective exacerbations of chronic bronchitis. This drug contains sulfhydryl groups which are released after erdosteine undergoes hepatic first pass metabolism. Three active metabolites result and possess mucolytic activity in addition to free radical scavenging activity. Erdosteine acts to control mucus production and control its viscosity while increasing mucociliary transport. It also combats the effects of free radicals resulting from cigarette smoke. Erdosteine has been shown to be safe and well tolerated in clinical trials. Erdosteine 300mg twice daily reduced cough (both frequency and severity) and sputum viscosity more quickly and more effectively than placebo and reduced the adhesivity of sputum more effectively than ambroxol 30mg twice daily. Co-administration of erdosteine and amoxicillin in patients with acute infective exacerbation of chronic bronchitis resulted in higher concentrations of the antibiotic in the sputum, leading to earlier and more pronounced amelioration of clinical symptoms compared with placebo. Erdosteine is associated with a low incidence of adverse events, most of which are gastrointestinal and generally mild. Erdosteine is a N-acyl-amino acid.
VDR receptor activator. Active cholecalciferol metabolite. Induces cell differentiation and shows antitumor effects. Shows antioxidant, anti-inflammatory, anti-ischemic and cardioprotective effects in vivo. Orally active. Vitamin D aids in the absorption of calcium and has central roles in bone formation and maintenance, hypertension, cancer and immunity. Vitamin D may be obtained from many dietary sources, including eggs and fish, and is synthesized in the skin by the conversion of 7-dehydrocholesterol to vitamin D3 by ultraviolet light. Vitamin D2 is produced in fungi, including yeast, and invertebrates from ergosterol in response to ultraviolet radiation. In vertebrates as well as host organisms, vitamin D2 is metabolized first to 25-hydroxyvitamin D2 and subsequently to the active 1,25-dihydroxyvitamin D2.1,4 Differences in the metabolism and action of vitamin D2 vs. vitamin D3 in mammals is a current topic of research interest. This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including SDS and any product information leaflets have been developed and issued under the Authority of the Issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia. Ergocalciferol is a form of vitamin D, synthesized by some plants in the presence of UVB light. It can be obtained from diet intake or supplements. Ergocalciferol is one of the two forms of supplemental vitamin D available. It is a fat-soluble vitamin. Ergocalciferol or viosterol is obtained from irradiated ergosterol. It represents plant source of vitamin D. Vitamin D2 or ergocalciferol is available through dietary supplements or plant sources. It is a provitamin, which is fat-soluble. This product is provided as delivered and specified by the issuing Pharmacopoeia. All information provided in support of this product, including MSDS and any product information leaflets have been developed and issued under the Authority of the issuing Pharmacopoeia. For further information and support please go to the website of the issuing Pharmacopoeia. Ergocalciferol is a fat soluble vitamin and one of the two forms of supplemental vitamin D available, which is activated in vivo by hydroxylation. Pharmaceutical secondary standards for application in quality control, provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards. Vitamin D is a fat soluble vitamin important in the regulation of calcium metabolism and bone health and deficiency of which cause rickets, a disease marked by lack of mineralization of bone. Conventional doses of vitamin D are well tolerated without appreciable adverse effects. High doses of vitamin D can be toxic, leading to a constellation of signs and symptoms but not liver injury or jaundice. Ergocalciferol appears as odorless white crystals. Used as a dietary supplement and food additive. (EPA, 1998)
ERGi-USU is an inhibitor of the oncoprotein ETS-related gene (ERG; IC50 = 315 nM). It inhibits proliferation of ERG-expressing VCaP prostate, COLO 320 colon, and KG-1 and MOLT-4 leukemia cancer cells (IC50s = 30-400 nM) but not LNCaP, LAPC4, and MDA PCa 2b prostate cancer and human umbilical vein endothelial cells (HUVECs), which do not express ERG (IC50s = >10 µM for all). ERGi-USU (100 and 150 mg/kg) reduces tumor growth in a VCaP mouse xenograft model. ERGi-USU is a Rio2 kinase (RIOK2) inhibitor that inhibits ERG protein.